Neoponcirin (Mixture of diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neoponcirin is a bioactive flavonoid glycoside found in certain citrus fruits. It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antidepressant-like effects. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neoponcirin involves several steps, starting from the appropriate flavonoid precursor. The process typically includes glycosylation reactions to attach sugar moieties to the flavonoid core. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of Neoponcirin may involve extraction from natural sources, such as citrus fruits, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized chemical reactions that ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Neoponcirin undergoes various chemical reactions, including:
Oxidation: Neoponcirin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the flavonoid core, altering its bioactivity.
Substitution: Substitution reactions can introduce different functional groups to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids.
Scientific Research Applications
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Industry: Utilized in the development of nutraceuticals and functional foods.
Mechanism of Action
Neoponcirin exerts its effects through multiple molecular targets and pathways. It interacts with cellular signaling pathways, modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and mood regulation. The compound’s ability to form complexes with other molecules, such as beta-cyclodextrin, enhances its bioavailability and therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Hesperidin: Another flavonoid glycoside found in citrus fruits with similar antioxidant and anti-inflammatory properties.
Naringin: A flavonoid glycoside known for its bitter taste and potential health benefits.
Rutin: A flavonoid glycoside with strong antioxidant activity.
Uniqueness of Neoponcirin
Neoponcirin’s unique combination of diastereomers and its ability to form inclusion complexes with other molecules distinguish it from other similar compounds. Its specific molecular structure and bioactivity profile make it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H34O14 |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3/t11-,17?,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 |
InChI Key |
RMCRQBAILCLJGU-SMCKTMTRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.